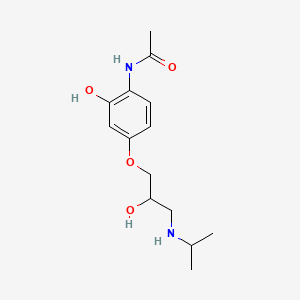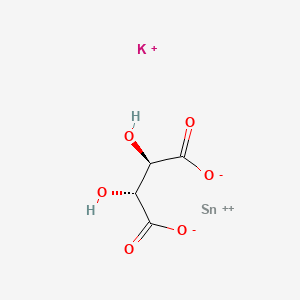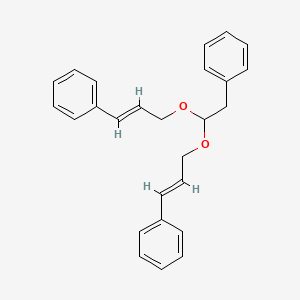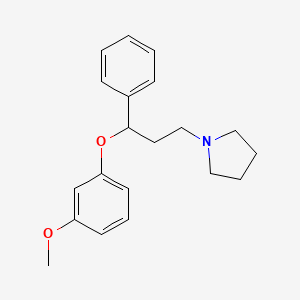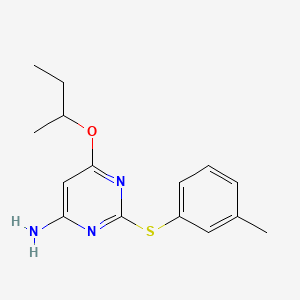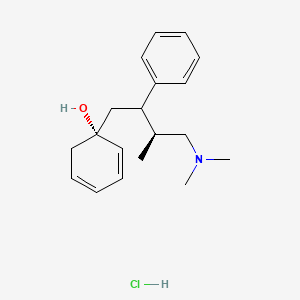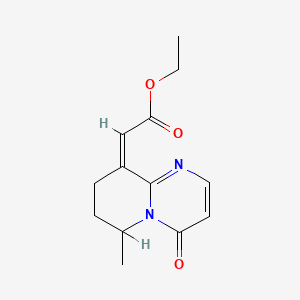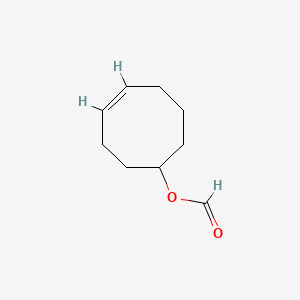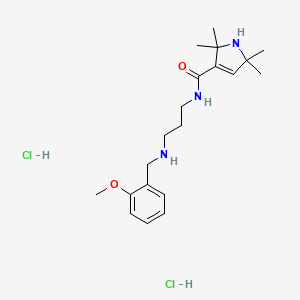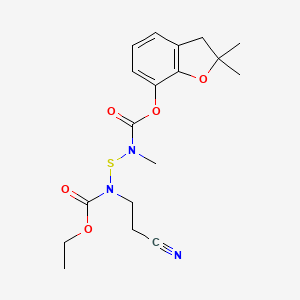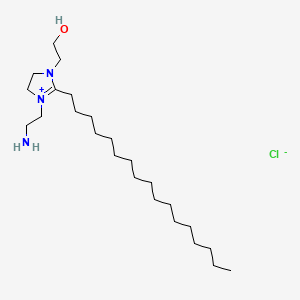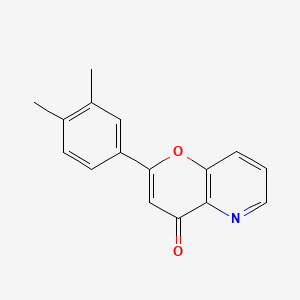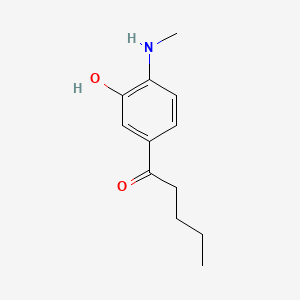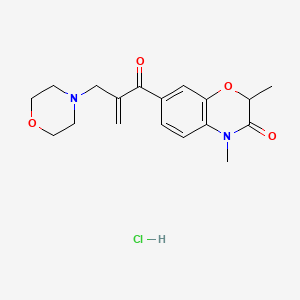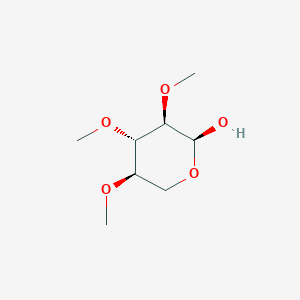
2,3,4-Tri-O-methyl-alpha-D-xylopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tri-O-methyl-alpha-D-xylopyranose:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-methyl-alpha-D-xylopyranose typically involves the methylation of xylose. One common method includes the use of methyl iodide and a strong base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete methylation of the hydroxyl groups at positions 2, 3, and 4 of the xylose molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as column chromatography or recrystallization are often employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Tri-O-methyl-alpha-D-xylopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or acids.
Reduction: Reduction reactions can convert the compound into different sugar alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: 2,3,4-tri-O-methyl-D-xylono-1,5-lactone.
Reduction: Corresponding sugar alcohols.
Substitution: Derivatives with different functional groups replacing the methyl groups.
Aplicaciones Científicas De Investigación
2,3,4-Tri-O-methyl-alpha-D-xylopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound serves as a model substrate in studies of enzyme specificity and carbohydrate metabolism.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of various bioactive compounds
Mecanismo De Acción
The mechanism of action of 2,3,4-Tri-O-methyl-alpha-D-xylopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The methylation of hydroxyl groups can affect the compound’s binding affinity and specificity towards these enzymes, thereby influencing its biological activity. The pathways involved may include glycosylation reactions and other carbohydrate-processing mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4-Tri-O-methyl-beta-D-xylopyranose
- 2,3,4-Tri-O-acetyl-alpha-D-xylopyranose
- 2,3,4-Tri-O-acetyl-beta-D-xylopyranose
Uniqueness
2,3,4-Tri-O-methyl-alpha-D-xylopyranose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Compared to its acetylated counterparts, the methylated compound is more hydrophobic and may exhibit different reactivity and interaction profiles with enzymes and other biomolecules .
Propiedades
Número CAS |
60325-15-7 |
|---|---|
Fórmula molecular |
C8H16O5 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-3,4,5-trimethoxyoxan-2-ol |
InChI |
InChI=1S/C8H16O5/c1-10-5-4-13-8(9)7(12-3)6(5)11-2/h5-9H,4H2,1-3H3/t5-,6+,7-,8+/m1/s1 |
Clave InChI |
AIVDIFJVLZSYIK-CWKFCGSDSA-N |
SMILES isomérico |
CO[C@@H]1CO[C@@H]([C@@H]([C@H]1OC)OC)O |
SMILES canónico |
COC1COC(C(C1OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


